An In-depth Technical Guide to n-Undecane: Structure, Properties, and Applications
An In-depth Technical Guide to n-Undecane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Alkane
n-Undecane, a saturated hydrocarbon with the chemical formula C₁₁H₂₄, is the eleventh member of the homologous alkane series.[1] While seemingly a simple, non-polar molecule, its precise and well-defined properties make it an indispensable tool in various scientific disciplines. It exists as a colorless, combustible liquid at room temperature and is characterized by the low reactivity typical of straight-chain alkanes.[1][2] This guide moves beyond a basic chemical description to provide an in-depth analysis of n-undecane's structural nuances, physicochemical characteristics, and its critical roles in analytical chemistry, organic synthesis, and chemical ecology. For the researcher and development professional, a thorough understanding of this compound is crucial for its effective application, from a reference standard in chromatography to a building block in specialty chemical manufacturing.[3][4]
Core Chemical Identity: Structure and Nomenclature
The defining characteristic of n-undecane is its unbranched, linear chain of eleven carbon atoms, fully saturated with hydrogen atoms.[1] This specific structure is crucial to distinguish it from its 158 other structural isomers.[5][6]
Molecular Representation:
-
Chemical Formula: C₁₁H₂₄[6]
-
Structural Formula: CH₃(CH₂)₉CH₃[1]
-
IUPAC Name: Undecane[2]
-
Common Synonyms: n-Undecane, Hendecane[7]
To ensure absolute clarity in experimental design and reporting, using specific identifiers is paramount. The unbranched isomer, n-undecane, is uniquely identified by the following:
The term "undecane" technically refers to any of the 159 possible isomers, which can have significantly different physical properties due to the degree of branching.[8] For instance, increased branching generally disrupts van der Waals forces, leading to lower boiling points compared to the linear n-undecane.[8] Therefore, the "n-" prefix is critical for specifying the straight-chain structure in a research or procurement context.
Physicochemical Properties: A Quantitative Overview
The utility of n-undecane in a laboratory setting is directly linked to its well-characterized physical and chemical properties. Its non-polar nature dictates its solubility, being practically insoluble in water but readily soluble in organic solvents like ethanol and ether.[1][2] The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Weight | 156.31 g/mol | [6][7] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Characteristic, faint petroleum-like | [6][9] |
| Density | 0.74 g/cm³ at 20 °C | [10] |
| Melting Point | -26 °C (-15 °F) | [6][9] |
| Boiling Point | 196 °C (385 °F) | [6][11] |
| Flash Point | 60 °C (140 °F) | [10][11] |
| Vapor Pressure | 0.6 hPa at 20 °C | [11] |
| Water Solubility | ~0.014 mg/L at 25 °C (practically insoluble) | [2] |
| Octanol/Water Partition Coefficient (logP) | 5.6 - 6.31 | [1][6] |
| Refractive Index (n_D) | 1.417 at 20 °C | [6] |
| Explosion Limits | 0.6% - 6.5% (v/v) | [10][11] |
Key Applications in Research and Development
n-Undecane's value extends across several domains, primarily driven by its chemical inertness, well-defined boiling point, and biological roles.
The Internal Standard of Choice in Gas Chromatography (GC)
In quantitative chromatography, precision is paramount. The use of an internal standard (IS) is a foundational technique to correct for variations in sample injection volume and instrument response.[12] n-Undecane is an excellent choice for an IS in many GC applications, particularly for the analysis of hydrocarbons, fatty acid methyl esters (FAMEs), and essential oils.[3][12]
Causality for Selection:
-
Chemical Inertness: As a saturated alkane, n-undecane is unreactive and does not interfere with the derivatization or analysis of target compounds.
-
Chromatographic Resolution: Its retention time is typically distinct from many common analytes, ensuring its peak is well-resolved.
-
Low Natural Abundance: It is not a common component in most biological or environmental samples, minimizing the risk of endogenous interference.[12]
-
Structural Similarity: Its aliphatic structure behaves similarly to other non-polar analytes, like FAMEs, during extraction and separation, making it an effective reference.[12]
This protocol describes a self-validating system where a known quantity of the internal standard is added at the beginning of the sample preparation process. Any loss of sample during extraction or derivatization will be mirrored by a proportional loss of the IS, thus preserving the accuracy of the final quantification.
-
Stock Solution Preparation: Accurately prepare a stock solution of n-undecane (e.g., 1 mg/mL) in a high-purity solvent like hexane or isooctane.
-
Sample Spiking: Add a precise volume of the n-undecane stock solution to each sample, calibration standard, and quality control sample before the lipid extraction step.
-
Lipid Extraction: Perform lipid extraction using a standard method (e.g., Folch or Bligh-Dyer). The n-undecane will co-extract with the lipids.
-
Transesterification: Evaporate the solvent and perform transesterification to convert fatty acids to FAMEs (e.g., using BF₃-methanol). n-Undecane remains unchanged during this process.
-
GC Analysis: Inject the final sample, containing FAMEs and the n-undecane IS, into the GC.
-
Quantification: Calculate the Response Factor (RF) for each analyte using the calibration standards. The concentration of the analyte in the unknown sample is then determined by comparing the peak area ratio of the analyte to the IS.
Caption: Logical workflow for quantitative analysis using n-undecane as an internal standard.
Role in Organic Synthesis and Chemical Manufacturing
Beyond its analytical use, n-undecane serves as a versatile compound in synthesis:
-
Non-Polar Solvent: Its high boiling point and low reactivity make it a suitable solvent for reactions involving non-polar reagents.
-
Distillation Chaser: In distillation, it can be used to ensure the complete transfer of a higher-boiling product from the reaction flask to the receiving flask.
-
Chemical Precursor: n-Undecane is a raw material in the specialty chemical industry, used in the production of chlorinated paraffin (used as plasticizers and flame retardants) and eleven-carbon dibasic acid, a component in high-performance polymers.[4]
Biological Significance: A Pheromonal Language
In the field of chemical ecology, n-undecane is recognized as a semiochemical—a molecule that mediates interactions between organisms. It functions as a pheromone for various insects:
-
Alarm Pheromone: For many ant species, n-undecane is a key component of their alarm pheromone, released from glands to signal danger and elicit defensive or aggressive behavior in colony members.[6][13]
-
Sex Attractant: It also acts as a mild sex attractant for certain species of moths and cockroaches.[6]
This biological activity underscores the importance of considering the environmental and ecological context of hydrocarbons, which are often viewed solely through an industrial lens.
Safety, Handling, and Disposal
As with any chemical, adherence to strict safety protocols is mandatory when working with n-undecane.
Hazard Identification:
-
GHS Classification: Labeled as a combustible liquid and may be fatal if swallowed and enters airways (aspiration hazard).[9][14][15] Repeated exposure may cause skin dryness or cracking.[9][11]
Recommended Practices:
-
Handling: Use only in well-ventilated areas or under a chemical fume hood.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[14][16] Ground/bond containers and receiving equipment to prevent static discharge.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][15]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[14][15] Keep away from oxidizing agents.
-
First Aid:
-
Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor. Do NOT induce vomiting due to the severe aspiration hazard.[9][14]
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[14] Do not allow it to enter drains or water courses.[16]
Conclusion
n-Undecane is a fundamentally important hydrocarbon for the scientific community. Its value is derived from its well-defined and predictable physicochemical properties—a straight carbon chain, chemical inertness, and distinct boiling point. These characteristics establish it as a reliable internal standard for enhancing the accuracy and precision of gas chromatography, a versatile solvent and precursor in organic synthesis, and a fascinating signaling molecule in chemical ecology. For researchers, scientists, and drug development professionals, a comprehensive understanding of n-undecane's structure, properties, and safe handling protocols is essential for leveraging its full potential in a controlled, effective, and safe laboratory environment.
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- Daken Chemical Limited. (2025). N-Undecane (CAS 1120-21-4): Versatile Hydrocarbon for Specialty Chemical Manufacturing.
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